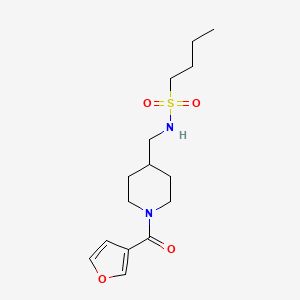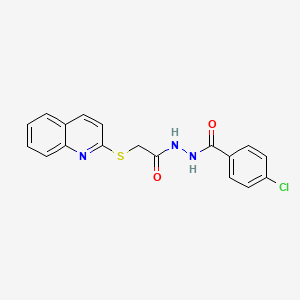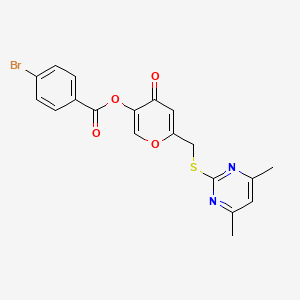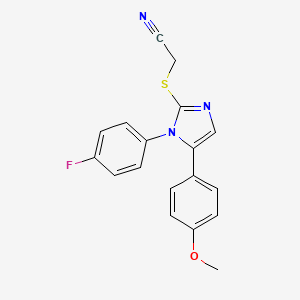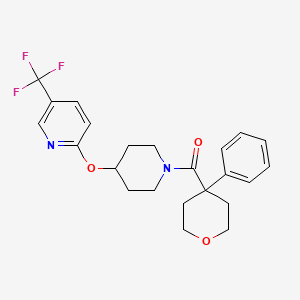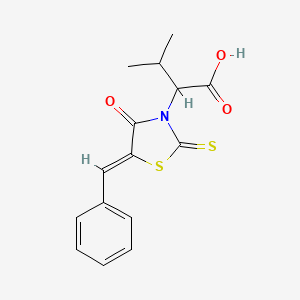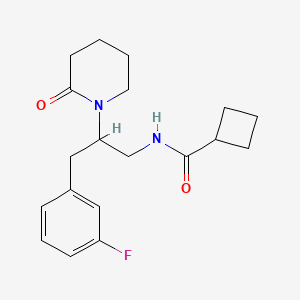
N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)cyclobutanecarboxamide, also known as CPP-115, is a selective GABA aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme that breaks down the neurotransmitter gamma-aminobutyric acid (GABA), which is responsible for inhibitory neurotransmission in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Chemical Synthesis and Analytical Characterization
Studies often focus on the synthesis of novel compounds with potential therapeutic or material applications. For example, the synthesis and analytical characterization of "3,5-AB-CHMFUPPYCA," a compound obtained from a vendor and initially mislabeled, highlights the importance of accurate identification and characterization in research chemicals. The study provides a comprehensive analysis, including chromatographic, spectroscopic, and mass spectrometric methods, underscoring the significance of precise synthesis routes and analytical techniques in identifying and differentiating novel compounds (McLaughlin et al., 2016).
Material Science Applications
Some compounds are investigated for their potential in material science, such as the development of electrochromic and electrofluorescent materials. For instance, electroactive polyamides with bis(diphenylamino)-fluorene units exhibit remarkable solubility, thermal stability, and reversible electrochromic characteristics, which are crucial for applications in smart windows, displays, and other electronic devices (Sun et al., 2016).
Potential Therapeutic Applications
Antimicrobial and Anticancer Agents
Research on novel compounds often explores their potential as antimicrobial and anticancer agents. The synthesis and evaluation of functionalized indoles, for instance, have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis, as well as antitumor activity against various cancer cell lines. These findings suggest the potential of novel synthetic compounds in developing new therapeutic agents for infectious diseases and cancer (Cihan-Üstündağ & Çapan, 2012).
Imaging and Diagnostic Applications
Radioligands for PET Imaging
Compounds with specific structural features are also synthesized for use as radioligands in positron emission tomography (PET) imaging. For example, the synthesis of "FACBC," a fluorine-18 labeled amino acid, for tumor imaging highlights the role of novel compounds in enhancing diagnostic imaging techniques, providing tools for better understanding and monitoring of diseases (Shoup & Goodman, 1999).
Eigenschaften
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2/c20-16-8-3-5-14(11-16)12-17(22-10-2-1-9-18(22)23)13-21-19(24)15-6-4-7-15/h3,5,8,11,15,17H,1-2,4,6-7,9-10,12-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYRGFICBNDWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3Ar,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-2-yl]methanol;hydrochloride](/img/structure/B2974410.png)


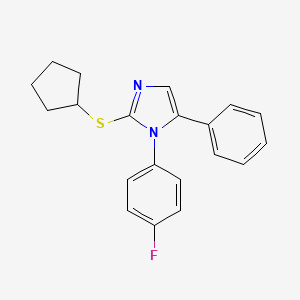
-amine dihydrochloride](/img/structure/B2974416.png)
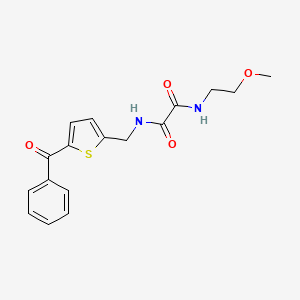
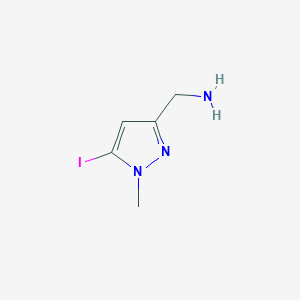
![N-(2,2-dimethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974419.png)
